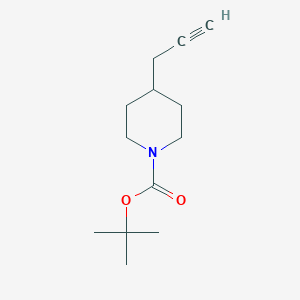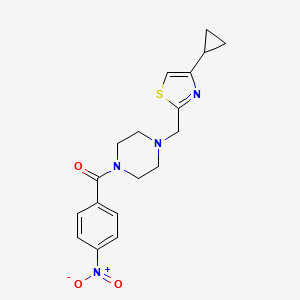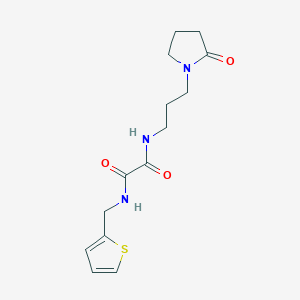
tert-Butyl 4-(prop-2-yn-1-yl)piperidine-1-carboxylate
Übersicht
Beschreibung
“tert-Butyl 4-(prop-2-yn-1-yl)piperidine-1-carboxylate” is a chemical compound with the CAS Number: 301185-41-1. It has a molecular weight of 223.32 and its linear formula is C13H21NO2 . It is typically stored in a dry environment at 2-8°C . The compound is usually in the form of a solid or viscous liquid .
Synthesis Analysis
The synthesis of “tert-Butyl 4-(prop-2-yn-1-yl)piperidine-1-carboxylate” involves the use of trifluoroacetic acid (TFA) at 0 - 20℃ for 3 - 12 hours . The TFA is removed under reduced pressure to a thick oil, which is then cooled to 0° C. Dichloromethane (DCM) and triethylamine (TEA) are added, followed by the dropwise addition of the appropriate chloroformate or isocyanate . The mixture is stirred at room temperature under an N2 atmosphere for 24 hours .Molecular Structure Analysis
The InChI code for “tert-Butyl 4-(prop-2-yn-1-yl)piperidine-1-carboxylate” is 1S/C13H21NO2/c1-5-8-14-11-6-9-15(10-7-11)12(16)17-13(2,3)4/h1,11,14H,6-10H2,2-4H3 . This code provides a unique representation of the compound’s molecular structure.Physical And Chemical Properties Analysis
“tert-Butyl 4-(prop-2-yn-1-yl)piperidine-1-carboxylate” is a solid or viscous liquid at room temperature . It has a molecular weight of 223.32 . The compound is typically stored at 2-8°C .Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Characterization
Synthesis of Biologically Active Compounds : Tert-butyl 4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate, a derivative of tert-butyl 4-(prop-2-yn-1-yl)piperidine-1-carboxylate, is synthesized as an intermediate for crizotinib and other biologically active compounds. Its synthesis involves multiple steps and is confirmed by MS and 1 HNMR spectrum, with a total yield of 49.9% (Kong et al., 2016).
Key Intermediate in Drug Synthesis : Tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate, another variant, is the key intermediate of Vandetanib. This compound is synthesized from piperidin-4-ylmethanol through processes including acylation, sulfonation, and substitution, with the total yield being 20.2% (Wang et al., 2015).
Anticancer Drug Intermediate : Tert-butyl 4-formyl-3, 6-dihydropyridine-1(2H)-carboxylate is a crucial intermediate for small molecule anticancer drugs. This compound is synthesized with a high yield of up to 71.4% and is used in the development of drugs for treating depression, cerebral ischemia, and as a potential analgesic (Zhang et al., 2018).
Pharmacologically Useful Core : A sterically congested piperazine derivative, tert-butyl 4-[4-(4-fluorophenyl)-2-methylbut-3-yn-2-yl]piperazine-1-carboxylate, showcases novel chemistry with a pharmacologically useful core. This compound is prepared using a modified Bruylants approach (Gumireddy et al., 2021).
Biological Activities and Structural Studies
Biological Evaluation : Tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl)piperazine-1-carboxylate has been synthesized and subjected to in vitro antibacterial and anthelmintic activity screening. It exhibited moderate anthelmintic activity (Sanjeevarayappa et al., 2015).
Molecular Structure Analysis : The molecular structure of tert-butyl 4-(2-tert-butoxy-2-oxoethyl)piperazine-1-carboxylate has been analyzed, revealing typical bond lengths and angles for this piperazine-carboxylate. This study provides insights into the structural features of these compounds (Mamat et al., 2012).
Safety and Hazards
The compound is associated with several hazard statements, including H315, H319, and H335 . These correspond to skin irritation, eye irritation, and respiratory irritation, respectively . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), not eating, drinking or smoking when using this product (P270), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and others .
Eigenschaften
IUPAC Name |
tert-butyl 4-prop-2-ynylpiperidine-1-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO2/c1-5-6-11-7-9-14(10-8-11)12(15)16-13(2,3)4/h1,11H,6-10H2,2-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHTFWVDBUXUMCE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)CC#C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl 4-(prop-2-yn-1-yl)piperidine-1-carboxylate | |
CAS RN |
301185-41-1 | |
| Record name | tert-butyl 4-(prop-2-yn-1-yl)piperidine-1-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details






Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(Z)-N-(3-methylbenzo[d]thiazol-2(3H)-ylidene)-2-((2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)thio)acetamide](/img/structure/B2811797.png)


![3-[1-(Phenylsulfonyl)-4-piperidyl]propanoic acid](/img/structure/B2811802.png)
![3-methoxy-N-{3-[1-(2-methoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}benzamide](/img/structure/B2811803.png)


![Methyl 2-({[(1-cyanocyclopentyl)carbamoyl]methyl}[(2-methylphenyl)methyl]amino)acetate](/img/structure/B2811806.png)
![N-(1-cyanocyclopropyl)-3-[2-(trifluoromethyl)phenyl]but-2-enamide](/img/structure/B2811807.png)



